2-{4-Methyl-2-[(2-methylpropyl)sulfanyl]-1,3-thiazol-5-yl}acetic acid
Description
The compound 2-{4-methyl-2-[(2-methylpropyl)sulfanyl]-1,3-thiazol-5-yl}acetic acid features a 1,3-thiazole core substituted at the 4-position with a methyl group, the 2-position with a (2-methylpropyl)sulfanyl moiety, and the 5-position with an acetic acid side chain.
Properties
IUPAC Name |
2-[4-methyl-2-(2-methylpropylsulfanyl)-1,3-thiazol-5-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2S2/c1-6(2)5-14-10-11-7(3)8(15-10)4-9(12)13/h6H,4-5H2,1-3H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVGGSKIGXIWKRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)SCC(C)C)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-Methyl-2-[(2-methylpropyl)sulfanyl]-1,3-thiazol-5-yl}acetic acid typically involves the formation of the thiazole ring followed by the introduction of the acetic acid moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction between a thioamide and an α-haloketone can yield the thiazole ring, which can then be further functionalized to introduce the acetic acid group .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the cyclization and subsequent functionalization steps. The scalability of the process is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to achieve this .
Chemical Reactions Analysis
Types of Reactions
2-{4-Methyl-2-[(2-methylpropyl)sulfanyl]-1,3-thiazol-5-yl}acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The thiazole ring can be reduced under specific conditions to yield dihydrothiazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .
Scientific Research Applications
2-{4-Methyl-2-[(2-methylpropyl)sulfanyl]-1,3-thiazol-5-yl}acetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{4-Methyl-2-[(2-methylpropyl)sulfanyl]-1,3-thiazol-5-yl}acetic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The sulfanyl group can also participate in redox reactions, influencing cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
The compound’s key structural features are compared to analogs below:
Key Observations:
Core Heterocycle : The 1,3-thiazole core in the target compound differentiates it from 1,3,4-thiadiazole derivatives (e.g., ), which exhibit distinct electronic properties and binding affinities.
Substitution with chlorothiophene () introduces halogen-based reactivity, which may influence toxicity profiles.
Biological Activity : GW501516’s PPARδ agonism (EC₅₀ = 3500 nM) suggests that the target compound could modulate similar pathways, though activity depends on precise substituent interactions.
Pharmacological and Therapeutic Implications
- PPAR Modulation : GW501516’s role in neuroprotection (via PPARδ activation) and metabolic regulation provides a framework for hypothesizing similar applications for the target compound.
- Anticancer Potential: Thiadiazole derivatives () and rhodanine analogs () demonstrate anticancer activity, suggesting that structural tuning of the thiazole-sulfanyl-acetic acid scaffold could yield novel therapeutics.
- Synthetic Accessibility : The target compound may be synthesized via thiol-disulfide exchange () or alkylation (), methods validated for related structures.
Physicochemical Properties
- Acid Dissociation (pKa) : The acetic acid moiety (pKa ~2.5) ensures ionization at physiological pH, aiding solubility and target engagement.
Biological Activity
2-{4-Methyl-2-[(2-methylpropyl)sulfanyl]-1,3-thiazol-5-yl}acetic acid is a thiazole derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound's molecular formula is C₇H₉N₁O₂S₂, with a molecular weight of approximately 189.28 g/mol. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thiazole ring substituted with a methyl group and a sulfanyl group, which contributes to its biological activity. The presence of these functional groups can influence the compound's interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₇H₉N₁O₂S₂ |
| Molecular Weight | 189.28 g/mol |
| CAS Number | 1019352-39-6 |
| Structure Features | Thiazole ring with methyl and sulfanyl groups |
Biological Activity
Research indicates that thiazole derivatives, including this compound, exhibit significant biological activities such as antimicrobial, antioxidant, and anti-inflammatory effects.
Antimicrobial Activity
Thiazole derivatives are known for their antimicrobial properties. Studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains. The specific antimicrobial activity of this compound remains to be fully characterized; however, its structural similarities suggest potential efficacy against pathogens.
Antioxidant Activity
The antioxidant capacity of thiazole derivatives has been documented in several studies. These compounds may scavenge free radicals, thereby protecting cells from oxidative stress. The antioxidant mechanism is often attributed to the presence of sulfur and nitrogen atoms in the thiazole ring.
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with specific biological targets, including enzymes involved in inflammation and microbial growth.
Case Studies
A few relevant studies highlight the biological activity of similar thiazole derivatives:
- Antimicrobial Efficacy : A study demonstrated that a related thiazole compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that structural modifications could enhance potency against various pathogens.
- Antioxidant Properties : Research indicated that certain thiazole derivatives showed IC50 values in the micromolar range for radical scavenging assays, illustrating their potential as antioxidant agents.
Q & A
Q. What are the key considerations for optimizing the synthesis of 2-{4-Methyl-2-[(2-methylpropyl)sulfanyl]-1,3-thiazol-5-yl}acetic acid?
- Methodological Answer : Synthesis optimization requires precise control of reaction conditions. For thiazole derivatives, critical parameters include:
- Temperature : Reflux conditions (e.g., ethanol at 78°C) ensure sufficient energy for cyclization without decomposition .
- Solvent Choice : Polar aprotic solvents (e.g., DMSO, acetonitrile) stabilize intermediates and enhance reaction rates .
- Stoichiometry : A 1.2:1 molar ratio of hydrazine hydrate to precursor ensures complete conversion to acetohydrazide derivatives .
- Purification : Ice-water quenching precipitates crude products, followed by recrystallization (e.g., DMF/acetic acid) to improve purity .
Q. How can spectroscopic and chromatographic methods confirm the structural integrity of this compound?
- Methodological Answer :
- 1H NMR : Identify protons on the thiazole ring (δ 6.8–7.2 ppm) and methyl groups (δ 1.2–2.5 ppm) .
- IR Spectroscopy : Confirm sulfanyl (C–S) stretches (~650–700 cm⁻¹) and carboxylic acid (O–H) bands (~2500–3300 cm⁻¹) .
- TLC : Monitor reaction progress using chloroform:methanol (7:3) as the mobile phase, with UV visualization .
Advanced Research Questions
Q. How can kinetic studies resolve contradictions in reaction pathways for thiazole derivatives?
- Methodological Answer :
- Rate Determination : Perform pseudo-first-order kinetics under varying concentrations of reactants. For example, track the disappearance of starting material via HPLC .
- Activation Energy : Use the Arrhenius equation to calculate from rate constants at multiple temperatures. Discrepancies may indicate competing mechanisms (e.g., nucleophilic substitution vs. radical pathways) .
- Isotopic Labeling : Introduce -labeled acetic acid to trace regioselectivity in cyclization steps .
Q. What strategies are effective in establishing structure-activity relationships (SAR) for this compound’s biological activity?
- Methodological Answer :
- Analog Synthesis : Replace the 2-methylpropylsulfanyl group with bulkier substituents (e.g., phenyl, trifluoromethyl) to assess steric effects on receptor binding .
- Docking Simulations : Use software like AutoDock to model interactions with peroxisome proliferator-activated receptors (PPARs), leveraging the compound’s similarity to GW501516 .
- In Vitro Assays : Test cytotoxicity (MTT assay) and enzyme inhibition (IC₅₀) in cancer cell lines, comparing results to structurally related thiazoles .
Q. How can researchers address discrepancies in biological activity data across studies?
- Methodological Answer :
- Meta-Analysis : Compile IC₅₀ values from multiple studies (e.g., antimicrobial vs. anticancer assays) to identify outliers .
- Standardized Protocols : Control variables like cell passage number, serum concentration, and incubation time to reduce inter-lab variability .
- Metabolite Profiling : Use LC-MS to detect degradation products (e.g., sulfoxide derivatives) that may alter activity .
Experimental Design & Data Analysis
Q. What experimental designs minimize side reactions during functionalization of the thiazole core?
- Methodological Answer :
- Protecting Groups : Temporarily block the carboxylic acid with tert-butyl esters to prevent nucleophilic interference during alkylation .
- Catalyst Screening : Test Pd/C or CuI for cross-coupling reactions; optimize ligand-to-metal ratios to suppress homocoupling .
- Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of sulfanyl groups .
Q. How can computational methods guide the design of novel derivatives with enhanced stability?
- Methodological Answer :
- DFT Calculations : Predict electron density at reactive sites (e.g., sulfur atoms) to prioritize stable substituents .
- QSAR Modeling : Correlate logP values with bioavailability data to balance hydrophobicity and solubility .
- Degradation Pathways : Simulate hydrolysis under physiological pH (1.2–7.4) to identify labile bonds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
